N-Oxodecyl meglumine, also known as MEGA-10, is primarily used as a biochemical reagent in scientific research. It falls under the category of biological materials or organic compounds commonly used in life science research [].
While the specific applications of N-Oxodecyl meglumine are not extensively documented, its properties suggest potential uses in various research areas. Here are a few possibilities:
N-Oxodecyl meglumine is a chemical compound with the molecular formula and is classified as a derivative of meglumine, which is a sugar alcohol. This compound features a long-chain alkyl group (decyl) attached to the nitrogen atom of the meglumine structure, enhancing its lipophilicity and potentially its biological activity. Meglumine itself is derived from glucose and contains an amino group, making it useful in various pharmaceutical applications, particularly as an excipient in drug formulations and contrast media for imaging techniques .
These methods allow for controlled synthesis tailored to desired yield and purity levels.
N-Oxodecyl meglumine exhibits biological activity that may be attributed to its structural characteristics. As a derivative of meglumine, it retains some of the biological properties associated with sugar alcohols, such as:
Further studies are required to elucidate the specific mechanisms by which N-Oxodecyl meglumine exerts its biological effects.
N-Oxodecyl meglumine finds applications primarily in pharmaceuticals and biotechnology:
The versatility of N-Oxodecyl meglumine makes it valuable across various scientific fields.
Interaction studies involving N-Oxodecyl meglumine focus on its compatibility with other compounds:
These studies are crucial for optimizing formulations that include N-Oxodecyl meglumine.
N-Oxodecyl meglumine shares structural similarities with several compounds, which can be compared based on their chemical properties and applications:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Meglumine | Sugar alcohol used as an excipient | |
Decanoic Acid | Fatty acid with applications in surfactants | |
Iodinated Meglumine | Varies | Contrast agent used in medical imaging |
N-Methyl-D-glucamine | Related sugar alcohol derivative |
N-Oxodecyl meglumine's unique long-chain alkyl modification distinguishes it from these similar compounds, potentially enhancing its lipophilicity and biological activity compared to standard meglumine or other sugar alcohols.
N-Oxodecyl meglumine, systematically known as N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide, represents a distinctive alkylglycoside derivative characterized by its unique molecular architecture [2] [5]. The compound possesses the molecular formula C₁₇H₃₅NO₆ with a molecular weight of 349.5 grams per mole, establishing it as a medium-sized amphiphilic molecule within the glucamine-based surfactant family [2] [4] [5].
The structural framework of N-Oxodecyl meglumine comprises two principal components: a hydrophilic N-methylglucamine head group derived from glucose and a hydrophobic decanoyl tail consisting of a ten-carbon aliphatic chain [2] [11]. The molecule exhibits a distinctive amide linkage connecting these moieties, differentiating it from conventional alkyl glucosides that employ glycosidic bonds [10] [14]. This amide connectivity imparts enhanced chemical stability and unique physicochemical properties compared to its glycosidic counterparts [13] [18].
The International Chemical Identifier (InChI) for N-Oxodecyl meglumine is InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1, providing a comprehensive description of its molecular connectivity [2] [8]. The corresponding Simplified Molecular Input Line Entry System (SMILES) notation is CCCCCCCCCC(=O)N(C)CC@@HO, which explicitly defines the stereochemical arrangement of all chiral centers [2] [5] [8].
Table 1: Molecular Structure and Physical Properties of N-Oxodecyl meglumine
Property | Value |
---|---|
Molecular Formula | C₁₇H₃₅NO₆ |
Molecular Weight (g/mol) | 349.5 |
CAS Registry Number | 85261-20-7 |
InChI Key | UMWKZHPREXJQGR-XOSAIJSUSA-N |
SMILES | CCCCCCCCCC(=O)N(C)CC@@HO |
MDL Number | MFCD00036801 |
UNII | 9Q27ZA5M8G |
Melting Point (°C) | 91-93 |
Boiling Point (°C) | 595.8 (predicted) |
Density (g/cm³) | 1.155 (predicted) |
Water Solubility (mg/mL) | 10 at 20°C |
pKa (predicted) | 13.44 (predicted) |
LogP (predicted) | 0.02140 |
The stereochemical configuration of N-Oxodecyl meglumine exhibits significant complexity due to the presence of four defined stereocenters within the glucamine moiety [2] [8]. The absolute configuration follows the (2S,3R,4R,5R) designation, indicating the specific spatial arrangement of substituents around each chiral carbon center [2] [5]. This stereochemical arrangement directly derives from the D-glucose precursor, maintaining the natural configuration of the parent sugar molecule [1] [3].
The spatial arrangement of N-Oxodecyl meglumine demonstrates a characteristic bent conformation due to the flexible nature of the alkyl chain and the rigid glucamine head group [25]. The amide bond exhibits planar geometry with restricted rotation, influencing the overall molecular conformation and affecting intermolecular interactions [18] [22]. The hydroxyl groups on the glucamine portion adopt specific orientations that facilitate extensive hydrogen bonding networks, contributing to the compound's solubility characteristics and aggregation behavior [11] [13].
Crystal structure analysis of related meglumine compounds reveals the formation of complex hydrogen bonding patterns involving both intermolecular and intramolecular interactions [23]. The hydroxyl groups serve as both hydrogen bond donors and acceptors, creating three-dimensional networks that influence the physical properties and stability of the compound [23] [26]. The stereochemical configuration also affects the compound's interaction with biological membranes and its effectiveness as a surfactant [14] [15].
Table 2: Stereochemical Configuration at Carbon Centers
Position | Absolute Configuration | Description |
---|---|---|
C-1 | S | Primary carbon bearing methylamino group |
C-2 | R | Secondary carbon with hydroxyl group |
C-3 | R | Secondary carbon with hydroxyl group |
C-4 | R | Secondary carbon with hydroxyl group |
C-5 | Open chain | Primary carbon with hydroxyl group |
N-Oxodecyl meglumine contains multiple functional groups that contribute to its distinctive chemical behavior and electronic distribution [2] [20] [22]. The primary functional groups include a tertiary amide linkage, multiple hydroxyl groups, a methylamino substitution, and an extended alkyl chain [2] [18]. Each functional group contributes specific electronic characteristics that influence the overall molecular properties and reactivity [20] [22].
The tertiary amide group serves as the central linking functionality, exhibiting both electron-donating and electron-withdrawing characteristics [18] [22]. The carbonyl oxygen acts as a hydrogen bond acceptor, while the nitrogen atom, being tertiary, lacks hydrogen bond donating capability but maintains basic character [20] [22]. The electron distribution around the amide group shows significant delocalization between the nitrogen lone pair and the carbonyl π-system, resulting in partial double bond character and restricted rotation [22].
The hydroxyl groups present at positions 2, 3, 4, and 5 of the glucamine moiety exhibit typical alcohol functionality with both hydrogen bond donating and accepting capabilities [15] [20]. These groups significantly influence the hydrophilic character of the molecule and contribute to its water solubility [11] [15]. The electronic distribution around each hydroxyl group shows characteristic oxygen lone pair density, making these sites reactive toward hydrogen bonding and coordination with metal ions [15] [25].
The methylamino group attached to the nitrogen exhibits basic character with a predicted pKa value of approximately 13.44, indicating weak basicity under physiological conditions [18] [25]. The alkyl chain contributes hydrophobic character through van der Waals interactions, with the electron distribution being relatively uniform along the carbon backbone [11] [14].
Table 3: Functional Group Analysis and Electronic Distribution
Functional Group | Location | Chemical Nature |
---|---|---|
Tertiary amide | Central linking group | Polar, hydrogen bond acceptor |
Primary hydroxyl groups | Terminal positions (C-1, C-6) | Polar, hydrogen bond donor/acceptor |
Secondary hydroxyl groups | C-2, C-3, C-4, C-5 | Polar, hydrogen bond donor/acceptor |
Methylamino group | N-methyl substitution | Basic, hydrogen bond acceptor |
Alkyl chain | Decanoyl chain (C10) | Hydrophobic, van der Waals interactions |
Carbonyl group | Amide carbonyl | Polar, hydrogen bond acceptor |
N-Oxodecyl meglumine belongs to a broader family of alkylglycoside derivatives that share common structural features while exhibiting distinct physicochemical properties [6] [9] [10]. The primary structural analogs include other N-acyl-N-methylglucamine derivatives with varying alkyl chain lengths, such as N-Octanoyl-N-methylglucamine (MEGA-8) and N-Lauroyl-N-methylglucamine (MEGA-12) [6] [18].
The critical micelle concentration (CMC) values demonstrate the influence of alkyl chain length on surfactant properties [6] [14]. N-Oxodecyl meglumine exhibits a CMC of 7 millimolar, positioning it between the shorter-chain N-Octanoyl-N-methylglucamine (CMC = 79 millimolar) and the longer-chain N-Lauroyl-N-methylglucamine (CMC = 0.17 millimolar) [6] [24]. This relationship follows the general trend where increasing alkyl chain length results in decreased CMC values due to enhanced hydrophobic interactions [14] [19].
Structural comparison with conventional alkyl glucosides reveals significant differences in linkage chemistry and stability [9] [10]. While traditional alkyl glucosides employ glycosidic bonds that are susceptible to hydrolysis, the amide linkage in N-Oxodecyl meglumine provides enhanced chemical stability under various pH conditions [10] [14]. The head group differences also influence aggregation behavior, with the methylglucamine derivatives showing distinct micelle structures compared to their glucoside counterparts [11] [13].
The presence of the methylamino group in N-Oxodecyl meglumine and related compounds introduces additional hydrogen bonding capacity and influences the overall hydrophilic-lipophilic balance [13] [15]. This structural feature contributes to improved solubility characteristics and enhanced biocompatibility compared to conventional nonionic surfactants [11] [15].
Table 4: Comparison with Structural Analogs in the Alkylglycoside Family
Compound Name | Molecular Formula | Molecular Weight | Alkyl Chain Length | Head Group Type | Linkage Type | CMC (mM) |
---|---|---|---|---|---|---|
N-Oxodecyl meglumine (MEGA-10) | C₁₇H₃₅NO₆ | 349.5 | C10 (Decanoyl) | N-methylglucamine | Amide bond | 7 |
N-Octanoyl-N-methylglucamine (MEGA-8) | C₁₅H₃₁NO₆ | 321.4 | C8 (Octanoyl) | N-methylglucamine | Amide bond | 79 |
N-Lauroyl-N-methylglucamine (MEGA-12) | C₁₉H₃₉NO₆ | 377.5 | C12 (Lauroyl) | N-methylglucamine | Amide bond | 0.17 |
N-Hexanoyl-N-methylglucamine (MEGA-6) | C₁₃H₂₇NO₆ | 293.4 | C6 (Hexanoyl) | N-methylglucamine | Amide bond | >200 |
Decyl glucoside | C₁₆H₃₂O₆ | 320.4 | C10 (Decyl) | Glucose | Glycosidic bond | 2.2 |
Octyl glucoside | C₁₄H₂₈O₆ | 292.4 | C8 (Octyl) | Glucose | Glycosidic bond | 25 |
Dodecyl glucoside | C₁₈H₃₆O₆ | 348.5 | C12 (Dodecyl) | Glucose | Glycosidic bond | 0.15 |